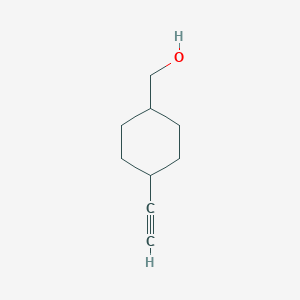

(4-乙炔基环己基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

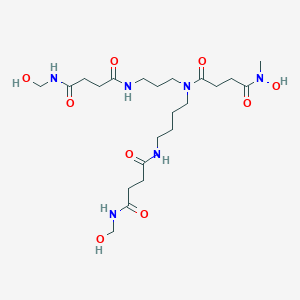

The synthesis of (4-Ethynylcyclohexyl)methanol involves various methods, including the reduction of 4-trans-alkylcyclohexylcarboxylic acid or its ester. A notable method utilizes sodium borohydride combined with a Lewis acid, such as TiCl4, in dimethylethane (DME) at room temperature, achieving yields between 77% to 95% (S. Dong, 2007). Additionally, advancements in synthesis have been reported using (4-ethenylphenyl)diphenyl methanol in the preparation of trityl functionalized polystyrene resins, showcasing the compound's versatility in organic synthesis (R. Manzotti, Thomas S. Reger, K. Janda, 2000).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to (4-Ethynylcyclohexyl)methanol have been elucidated through single crystal X-ray diffraction. These studies reveal insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and properties in solid-state forms (M. Kaur, J. Jasinski, R. Butcher, H. Yathirajan, A. N. Mayekar, B. Narayana, 2012).

Chemical Reactions and Properties

(4-Ethynylcyclohexyl)methanol participates in various chemical reactions, showcasing its reactivity towards forming complex molecules. For instance, its involvement in the condensation reaction to synthesize 2-[6,8-Dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl]phenol methanol 0.25-solvate indicates its utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Zhi-gang Wang, Rong Wang, Feng Zhi, Ming-Li Wang, 2011).

科学研究应用

甲醇作为绝缘纸降解的化学标记

甲醇已被确认为评估电力变压器固体绝缘状况的宝贵化学标记。通过顶空气相色谱等方法检测到它在变压器油中的存在,表明纤维素固体绝缘降解,为变压器健康状况的维护和评估提供了预测工具 (Jalbert 等, 2019).

甲醇在燃料电池和制氢中的应用

甲醇是一种清洁燃烧的燃料,在甲醇燃料电池和通过重整工艺制氢方面具有潜在应用。它在联合循环燃气化系统 (IGCC) 中的作用以及作为电站的调峰燃料因其环境效益和作为燃料来源的多功能性而受到重视 (Cybulski, 1994)。用于从甲醇制氢的催化剂开发和反应器技术的进步强调了氢甲醇经济的潜力 (García 等, 2021)。

甲醇在环境和能源应用中的作用

甲醇的利用延伸到环境科学领域,其氧化途径为设计用于能量转换的改进催化剂提供了见解,特别是在燃料电池中。在铂电极上电化学测定甲醇氧化为理解动力学和机理提供了一个框架,促进了更有效的甲醇燃料电池催化剂的开发 (Cohen 等, 2007)。此外,对直接甲醇燃料电池中甲醇渗透的综述阐明了提高燃料电池设计和效率的挑战和解决方案 (Heinzel & Barragán, 1999)。

属性

IUPAC Name |

(4-ethynylcyclohexyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNVWCNLKADYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethynylcyclohexyl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)